Etafedrine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Etafedrine is synthesized by alkylating ephedrine with ethyl iodide. The reaction typically involves the following steps:
Starting Material: Ephedrine.
Reagent: Ethyl iodide.
Solvent: Diethyl ether.
Reaction Conditions: The reaction mixture is stirred at room temperature, and hydrogen chloride gas is passed through the solution to form the hydrochloride salt of this compound.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of ephedrine and ethyl iodide are reacted in industrial reactors.
Purification: The crude product is purified using recrystallization or chromatography techniques.
Formulation: The purified this compound is formulated into its final dosage forms, such as tablets or syrups.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide are used.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
Etafedrine has various applications in scientific research:
Chemistry: Used as a reference compound in the study of sympathomimetic agents.
Biology: Studied for its effects on beta-2 adrenergic receptors in bronchial tissues.
Medicine: Investigated for its potential use in treating respiratory conditions like asthma and chronic bronchitis.
Industry: Utilized in the formulation of bronchodilator medications
Mechanism of Action
Etafedrine acts as a selective beta-2 adrenergic receptor agonist. Unlike ephedrine, it does not induce the release of epinephrine or norepinephrine. Instead, it directly stimulates beta-2 receptors in the bronchial muscles, leading to bronchodilation and relief from bronchospasm . This selective action minimizes cardiovascular side effects commonly associated with non-selective sympathomimetics.
Comparison with Similar Compounds
Ephedrine: A non-selective sympathomimetic agent that induces the release of epinephrine and norepinephrine.
Methylephedrine: Another bronchodilator with similar properties but different pharmacokinetics.
Cinnamedrine: A compound with similar bronchodilator effects but different chemical structure.
Uniqueness of Etafedrine:
Selective Action: this compound’s selective action on beta-2 receptors makes it a preferred choice for treating asthma with fewer cardiovascular side effects.
Long-Acting: It has a longer duration of action compared to some other bronchodilators, providing prolonged relief from symptoms
This compound’s unique properties and selective action make it a valuable compound in the treatment of respiratory conditions and a subject of ongoing scientific research.
Properties
Key on ui mechanism of action |
A sympathomimetic agent, etafedrine acts on the sympathetic receptors of the bronchial tree, relieving spasm in a manner similar to that of ephedrine. Etafedrine acts as a selective β adrenoreceptor agonist, thereby mediating its bronchodilator effects without increasing norepinephrine release. This is distinctly different from ephedrine and tyramine which trigger the release of epinephrine or norepinephrine. N-ethylation of ephedrine suppresses the indirect sympathomimetic activity and markedly enhances the efficacy on beta 2- adrenoceptors. |
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CAS No. |
48141-64-6 |
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(1S,2R)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3/t10-,12-/m1/s1 |
InChI Key |
IRVLBORJKFZWMI-ZYHUDNBSSA-N |
SMILES |
CCN(C)C(C)C(C1=CC=CC=C1)O |
Isomeric SMILES |
CCN(C)[C@H](C)[C@H](C1=CC=CC=C1)O |
Canonical SMILES |
CCN(C)C(C)C(C1=CC=CC=C1)O |
melting_point |
108-110 |
Key on ui other cas no. |
48141-64-6 7681-79-0 |
Related CAS |
5591-29-7 (hydrochloride) |
Synonyms |
etafedrine etafedrine hydrochloride etafedrine hydrochloride, (R-(R*,S*))-isomer etafedrine, (R*,S*)-isomer etafedrine, R-(R*,S*) etaphedrine L-N-ethylephedrine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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